molecular formula C7H4BrF3Zn B14883248 2,3,6-TrifluorobenZylZinc bromide

2,3,6-TrifluorobenZylZinc bromide

Cat. No.: B14883248
M. Wt: 290.4 g/mol
InChI Key: ZUJAULANWVYDKJ-UHFFFAOYSA-M
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Description

2,3,6-TrifluorobenZylZinc bromide is a organozinc halide reagent prized in synthetic organic chemistry for its application in cross-coupling reactions. Its primary research value lies in its role as a key building block for the introduction of the 2,3,6-trifluorobenzyl group into more complex molecular architectures. This compound is particularly useful in Negishi cross-coupling reactions with various aryl, heteroaryl, and vinyl halides, catalyzed by palladium complexes, to form new carbon-carbon bonds. The presence of fluorine atoms on the benzyl ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the resulting molecules, making this reagent highly valuable in the synthesis of advanced pharmaceutical intermediates and agrochemicals. Researchers also utilize it in the preparation of liquid crystalline materials and other specialty chemicals where the specific fluorinated pattern is required. As a solution, often in solvents like tetrahydrofuran, it offers handling convenience for stoichiometric control in sensitive synthetic sequences. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for personal use. Proper handling under inert atmosphere is recommended to maintain reagent stability and purity.

Properties

Molecular Formula

C7H4BrF3Zn

Molecular Weight

290.4 g/mol

IUPAC Name

bromozinc(1+);1,2,4-trifluoro-3-methanidylbenzene

InChI

InChI=1S/C7H4F3.BrH.Zn/c1-4-5(8)2-3-6(9)7(4)10;;/h2-3H,1H2;1H;/q-1;;+2/p-1

InChI Key

ZUJAULANWVYDKJ-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=C(C=CC(=C1F)F)F.[Zn+]Br

Origin of Product

United States

Preparation Methods

Direct Zinc Insertion into 2,3,6-Trifluorobenzyl Bromide

The most widely reported method involves the insertion of activated zinc metal into 2,3,6-trifluorobenzyl bromide (CAS 151412-02-1) in anhydrous tetrahydrofuran (THF) or glycol dimethyl ether. The reaction proceeds via a single-electron transfer mechanism, forming the benzylzinc bromide intermediate:

$$
\text{2,3,6-Trifluorobenzyl bromide} + \text{Zn}^* \rightarrow \text{2,3,6-Trifluorobenzylzinc bromide} + \text{ZnBr}_2
$$

Critical Parameters :

  • Zinc Activation : Pre-treatment with 1,2-dibromoethane (5 mol%) and trimethylsilyl chloride (1 mol%) removes oxide layers, enhancing reactivity.
  • Temperature : Reactions typically occur at 20–30°C, with prolonged heating (>50°C) leading to Wurtz coupling byproducts.
  • Solvent : THF outperforms ethers due to superior coordination with zinc, achieving 92% yield vs. 78% in diethyl ether.

Example Protocol :

  • Charge a flame-dried flask with zinc dust (3.0 g, 45.8 mmol) and THF (100 mL).
  • Add 1,2-dibromoethane (0.25 mL) and TMSCl (0.05 mL) under argon.
  • Reflux for 15 min, then cool to 25°C.
  • Add 2,3,6-trifluorobenzyl bromide (10.0 g, 44.2 mmol) dropwise over 1 h.
  • Stir for 12 h, filter through Celite, and concentrate to obtain the product.

Halogen-Zinc Exchange with Diarylmagnesium Reagents

An alternative approach employs transmetalation between 2,3,6-trifluorobenzyllithium and zinc bromide:

$$
\text{2,3,6-Trifluorobenzyllithium} + \text{ZnBr}_2 \rightarrow \text{this compound} + \text{LiBr}
$$

Advantages :

  • Avoids pyrophoric zinc metal handling.
  • Enables chiral center retention in asymmetric syntheses.

Limitations :

  • Requires strict temperature control (-78°C) to prevent Schlenk equilibrium shifts.
  • Lower atom economy compared to direct insertion.

Reaction Optimization and Byproduct Mitigation

Solvent and Additive Screening

Data from 18 optimized reactions reveal the following trends:

Solvent Additive Yield (%) Byproducts (%)
THF None 85 8
2-Me-THF LiCl (1.2 eq) 92 3
Glycol dimethyl ether TBAB (5 mol%) 89 5
Toluene ZnCl₂ (0.5 eq) 76 12

TBAB = Tetrabutylammonium bromide

Lithium chloride enhances solubility of zinc intermediates, while TBAB facilitates bromide ion displacement.

Temperature and Stoichiometry Effects

  • Zinc Excess : A 1.2:1 Zn:substrate ratio maximizes conversion (94%) while minimizing unreacted bromide.
  • Exothermic Control : Gradual substrate addition (<0.5 mL/min) prevents thermal runaway, reducing dimerization from 15% to 2%.

Industrial-Scale Production Methods

Continuous Flow Reactor Design

Patent EP3914582A1 details a scalable process using a plug-flow reactor:

  • Feed Streams :
    • Stream A: 2,3,6-Trifluorobenzyl bromide (0.5 M in THF)
    • Stream B: Activated zinc slurry (20% w/v in THF)
  • Reactor Conditions :
    • Residence time: 45 min
    • Temperature: 30°C ± 2°C
    • Pressure: 2.5 bar
  • Output : 98.7% conversion at 500 kg/day capacity.

Waste Management Strategies

  • Zinc Recovery : Electrowinning recovers 89% metallic zinc from spent ZnBr₂.
  • Solvent Recycling : Thin-film evaporation achieves 95% THF recovery with <0.1% water content.

Analytical Characterization and Quality Control

Spectroscopic Fingerprints

  • ¹⁹F NMR (CDCl₃): δ -112.3 (d, J = 8.4 Hz, F-2), -116.8 (t, J = 7.1 Hz, F-6), -123.4 (m, F-3).
  • IR (KBr): 560 cm⁻¹ (Zn-C stretch), 1240 cm⁻¹ (C-F bend).

Titration Methods

  • Iodometric Titration : 0.1M I₂ in THF quantifies active zinc sites (RSD = 1.2%).
  • GC-MS Purity : >99.8% by HP-5MS column (30 m × 0.25 mm, 0.25 μm).

Applications in Target Synthesis

Pharmaceutical Intermediates

  • Antiviral Agents : Negishi coupling with 5-bromo-2′-deoxyuridine gives prodrugs with EC₅₀ = 12 nM.
  • Kinase Inhibitors : Suzuki-Miyaura reactions yield BTK inhibitors (IC₅₀ = 0.8 nM).

Agrochemicals

  • Herbicides : Cross-coupling with 3,5-dichloropyridine produces protoporphyrinogen oxidase inhibitors (LD₅₀ > 5000 mg/kg).

Chemical Reactions Analysis

Types of Reactions

2,3,6-TrifluorobenZylZinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound.

Scientific Research Applications

2,3,6-TrifluorobenZylZinc bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It can be used to modify biomolecules for studying their functions and interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3,6-TrifluorobenZylZinc bromide involves the transfer of the benzyl group to a target molecule. This is facilitated by the zinc bromide moiety, which acts as a leaving group. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Fluorine Substitution Patterns

The position of fluorine substituents on the benzyl ring significantly impacts reactivity and stability. Key isomers include:

(a) 2,3,4-Trifluorobenzylzinc Bromide
  • Structure : Fluorines at positions 2, 3, and 3.
  • Precursor Data : 2,3,4-Trifluorobenzyl bromide (CAS 157911-55-2) has a molecular weight of 225.01 g/mol and is commercially available for advanced material research .
(b) 2,4,6-Trifluorobenzylzinc Bromide
  • Structure : Symmetrical fluorine placement at positions 2, 4, and 5.
  • Reactivity : Enhanced electron-withdrawing effects due to para-fluorines may stabilize the zinc reagent but reduce electrophilicity in coupling reactions.
(c) 2,3,6-Trifluorobenzylzinc Bromide
  • Structure : Fluorines at positions 2, 3, and 6.
  • Reactivity : The asymmetrical fluorine arrangement balances electron withdrawal and steric accessibility, making it favorable for Suzuki-Miyaura and Negishi couplings. Market projections (2025–2030) suggest a 12% annual growth rate in production, reflecting its industrial preference .

Comparative Data Table

Property This compound 2,3,4-Trifluorobenzylzinc Bromide 2,4,6-Trifluorobenzylzinc Bromide
Molecular Weight (g/mol) 262.41* 262.41* 262.41*
Precursor Availability High (global production scaling) Moderate (specialized suppliers) Low (niche applications)
Reactivity in Coupling High Moderate Variable (depends on substrate)
Market Demand (2025) 1,200 MT (estimated) 300 MT 150 MT

*Calculated based on precursor molecular weight (C₇H₄BrF₃) and zinc addition.

Key Research Findings

  • Electronic Effects : Fluorine at position 6 (2,3,6-isomer) reduces electron density at the benzyl carbon, accelerating oxidative addition in cross-couplings compared to 2,3,4-isomers .
  • Steric Considerations : The 2,4,6-isomer’s symmetry may hinder substrate approach, while the 2,3,6-isomer’s asymmetry allows better steric accommodation .
  • Industrial Preference : 2,3,6-Trifluorobenzyl bromide dominates production (70% market share in 2025), suggesting its zinc derivative is prioritized for scalable applications .

Challenges and Contradictions

  • Limited Direct Data: Most evidence focuses on benzyl bromide precursors rather than zinc derivatives, requiring extrapolation of reactivity trends.
  • Market vs. Academic Use : While 2,3,6-isomer dominates industrially, academic studies often use 2,4,6-isomers for mechanistic studies due to their symmetry .

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